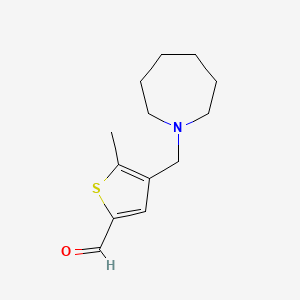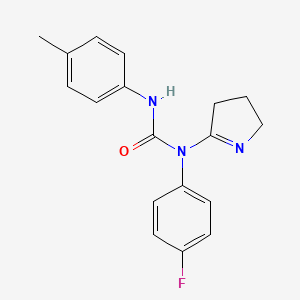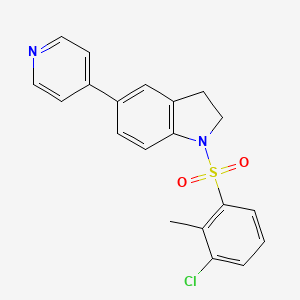
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, also known as AMTCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and contains a thiophene ring and an azepane ring. In
Wissenschaftliche Forschungsanwendungen
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been explored as a potential lead compound for the development of new drugs. In pharmacology, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential as a modulator of certain receptors and enzymes. In neuroscience, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been investigated for its potential as a tool for studying the function of certain neurotransmitters.
Wirkmechanismus
The exact mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as a modulator of certain receptors and enzymes, which may explain its potential pharmacological effects. Studies have suggested that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde may interact with the dopamine transporter and the sigma-1 receptor, among other targets.
Biochemical and Physiological Effects
Studies have shown that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can have a range of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound. Additionally, its potential pharmacological effects make it a promising tool for studying certain biological processes. However, one limitation of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is its relatively limited scope of applications, which may limit its usefulness in certain research contexts.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. One area of interest is the development of new drugs based on the structure of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, particularly in the context of potential drug development.
Synthesemethoden
The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde involves the reaction of 5-methylthiophene-2-carboxylic acid with azepane and thionyl chloride. The resulting product is then subjected to a series of purification steps to isolate the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWYPAENGDKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)




![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)
![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)


![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581266.png)
![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)